2-((5-Hydroxypentyl)amino)-9H-purin-6-ol
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Overview
Description
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol can be achieved through several methods. One common approach involves the reductive amination of biomass-derived 2-hydroxytetrahydropyran into 5-amino-1-pentanol, which is then coupled with a purine derivative . This process typically employs hydroxylapatite nanorod supported nickel catalysts under mild reaction conditions of 80°C and 2 MPa hydrogen pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. The stability of the catalysts and the reaction parameters are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-Hydroxypentyl)amino)-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with a hydroxyl group at a different position.
2-Amino-1H-benzimidazol-5-ol: A compound with a similar amino and hydroxyl substitution pattern.
Uniqueness
2-((5-Hydroxypentyl)amino)-9H-purin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
123994-83-2 |
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Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-(5-hydroxypentylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C10H15N5O2/c16-5-3-1-2-4-11-10-14-8-7(9(17)15-10)12-6-13-8/h6,16H,1-5H2,(H3,11,12,13,14,15,17) |
InChI Key |
BAOIEYLBLQZUQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NCCCCCO |
Origin of Product |
United States |
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